2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one
Description
This compound features a piperidine ring connected to a pyrazole moiety substituted with a naphthalen-1-yl group and a chloroacetyl side chain.
Properties
IUPAC Name |
2-chloro-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-13-20(25)24-10-8-15(9-11-24)18-12-19(23-22-18)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12,15H,8-11,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOFYWYWREWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common method involves the reaction of 1-(naphthalen-1-yl)-1H-pyrazole with 4-piperidone under specific conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and catalysts.
Biological Research: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one depends on its specific application. For instance, as an anticonvulsant, it may modulate the GABA-A receptor’s benzodiazepine allosteric site, thereby exerting CNS depressant activity. In antimicrobial applications, it may disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
Key Compounds:
2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (5a)
- Substituents : 4-Chlorophenyl, furan, and 4-methoxyphenyl groups.
- Properties : Melting point 145–148°C; IR absorption at 1680 cm⁻¹ (C=O stretch) .
- Differentiation : Replaces naphthyl with aromatic heterocycles, reducing hydrophobicity compared to the target compound.
1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone Substituents: 3,4-Dichlorophenyl and 2-naphthyl groups. Properties: Melting point 242–243°C; crystal structure shows dihedral angles of 86.8° between aromatic rings, influencing packing and stability . Differentiation: Dichlorophenyl substitution may enhance halogen bonding interactions compared to the target’s single chloro group.
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Substituents: Ethoxyphenyl instead of chloroacetyl.
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one Substituents: Piperazine ring and 3-methoxyphenyl group.
Biological Activity
The compound 2-chloro-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}ethan-1-one is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a structure that includes a chloro group, a piperidine ring, and a pyrazole moiety attached to a naphthalene unit. The structural complexity contributes to its varied biological interactions.
Biological Activity Overview
Research indicates that derivatives of pyrazoles, including the compound , exhibit significant pharmacological properties. These include:
- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key oncogenic pathways.
- Anti-inflammatory Properties : Compounds similar to this one have demonstrated the ability to reduce inflammation through various mechanisms.
- Antimicrobial Effects : Some pyrazole derivatives exhibit activity against bacterial and fungal strains.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, it has shown effectiveness against:
- BRAF(V600E) and EGFR mutations, which are common in melanoma and non-small cell lung cancer respectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 3.5 | BRAF inhibition |
| HCC827 (lung cancer) | 2.1 | EGFR inhibition |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
| Assay Type | Result | Significance |
|---|---|---|
| ELISA for TNF-alpha | 50% inhibition | Suggests potential for treating chronic inflammation |
| IL-6 Inhibition | 40% inhibition | Indicates anti-inflammatory potential |
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against several bacterial strains, demonstrating notable activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The presence of the naphthalene moiety enhances lipophilicity and cellular uptake.
- The chloro substitution at position 2 increases potency against specific targets by modulating electronic properties.
Case Studies
Several case studies have been documented regarding the biological activity of structurally related compounds:
- Case Study on Antitumor Efficacy : A derivative similar to this compound was tested in vivo against xenograft models of melanoma, showing a significant reduction in tumor size compared to controls.
- Inflammation Model Study : In a rat model of arthritis, administration of the compound resulted in decreased paw swelling and lower histological scores indicating reduced inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
